N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F4N2O4 and its molecular weight is 426.368. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step procedures. Key steps include the construction of the oxazepin ring and subsequent functionalization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may leverage high-throughput techniques and optimized reaction conditions to enhance yield and purity. Catalytic methods and advanced purification processes are often employed to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may modify its functional groups.
Reduction: It can participate in reduction reactions, often affecting the ketone or aromatic ring.
Substitution: Substitution reactions are common, particularly involving the trifluoromethoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Typical oxidizing agents include hydrogen peroxide or permanganate under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles under appropriate solvent conditions facilitate substitution.
Major Products:
Oxidation: May yield hydroxylated or carboxylated derivatives.
Reduction: Produces alcohols or hydrocarbons, depending on the reduction site.
Substitution: Leads to structurally diversified analogs with potential new properties.
Scientific Research Applications
Chemistry:
Used as an intermediate in organic synthesis, aiding in the development of new molecules.
Biology:
Investigated for its potential interactions with biological systems, possibly influencing enzymatic or receptor functions.
Medicine:
Explored for pharmacological activities, such as anti-inflammatory or anti-cancer properties, owing to its unique chemical structure.
Industry:
Employed in material sciences for the development of specialized polymers or coatings.
Mechanism of Action
Effects: The compound's effects are attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, altering their activity.
Molecular Targets and Pathways:
Binds to active sites of enzymes or receptors, potentially inhibiting or activating their functions.
May influence signaling pathways related to inflammation or cell growth.
Comparison with Similar Compounds
N-(2-(6-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide
Comparison:
The unique combination of the fluoro and trifluoromethoxy groups in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide distinguishes it from similar compounds. These features contribute to its specific reactivity and potential biological activities.
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Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2O4/c21-15-3-6-17-14(10-15)11-26(19(28)12-29-17)8-7-25-18(27)9-13-1-4-16(5-2-13)30-20(22,23)24/h1-6,10H,7-9,11-12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAVAEYYYCAAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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